molecular formula C13H26N2O2 B7931560 Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7931560
M. Wt: 242.36 g/mol
InChI Key: CKOJRNZJECKZBJ-NSHDSACASA-N
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Description

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS: 1354001-74-3) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with an isopropylaminomethyl group and a tert-butyl ester moiety. Its molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol .

Properties

IUPAC Name

tert-butyl N-propan-2-yl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(9-11-7-6-8-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOJRNZJECKZBJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of (S)-1-pyrrolidin-2-ylmethanol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the activity of the enzyme, which can be useful in various therapeutic applications .

Comparison with Similar Compounds

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

  • CAS : 1260610-71-6
  • Key Differences: Substituent: Contains an iodomethyl group instead of an isopropylaminomethyl chain. Stereochemistry: The (R)-configuration contrasts with the (S)-configuration of the target compound. Reactivity: The iodine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions, whereas the tert-butyl carbamate in the target compound provides steric protection for amines .
  • Safety Profile : Classified as a skin/eye irritant and respiratory hazard, requiring stringent handling protocols .

S-(1-Iodomethyl-2-methylpropyl)carbamic acid tert-butyl ester (11a)

  • Synthesis: Prepared via a Mitsunobu-like reaction using polystyrene-triphenylphosphine and imidazole, yielding 43% after column chromatography .
  • Physical Properties: Melting Point: 62–65°C (vs. Optical Rotation: [α]D²⁰ = –20.8 (c 12.5, CHCl₃), indicating significant chiral influence comparable to the target compound’s stereochemistry .

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

  • CAS : 1353998-29-4
  • Functional Group : A chloro-acetyl group replaces the pyrrolidine-2-ylmethyl chain, introducing electrophilic reactivity for further derivatization.
  • Applications : Likely used as a precursor in peptide mimetics or protease inhibitors due to its activated carbonyl group .

Table 1: Key Properties of Selected Carbamates

Compound Name CAS Molecular Weight Melting Point Optical Rotation ([α]D²⁰) Key Functional Groups
Target Compound 1354001-74-3 242.36 N/A N/A tert-butyl carbamate, (S)-pyrrolidine
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 1260610-71-6 325.22 N/A N/A Iodomethyl, (R)-pyrrolidine
S-(1-Iodomethyl-2-methylpropyl)carbamic acid tert-butyl ester N/A 329.25 62–65°C –20.8 (CHCl₃) Iodomethyl, tert-butyl carbamate
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1353998-29-4 290.80 N/A N/A Chloro-acetyl, (S)-pyrrolidine

Biological Activity

Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS: 1354001-74-3) is a compound of interest due to its potential biological activities and applications in pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its role in various biological activities. Its structure can be represented as follows:

  • Chemical Formula : C13H26N2O2
  • Molecular Weight : 258.36 g/mol

The tert-butyl ester group enhances the lipophilicity of the compound, potentially influencing its pharmacokinetic properties.

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Notably, compounds with similar structural features have been studied for their inhibitory effects on cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer progression .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that the compound has favorable bioavailability and stability in biological systems. For instance, bioavailability assessments in animal models indicated that the compound could achieve significant plasma concentrations following administration .

Table 1: Pharmacokinetic Profile

ParameterValue
Bioavailability74% (SC)
Half-life~1 hour
Volume of DistributionModerate
ClearanceModerate

Efficacy Studies

Efficacy studies conducted on related compounds have shown promising results against various pathogens. For example, studies on analogs demonstrated effective inhibition of Trypanosoma species, suggesting potential applications in treating parasitic infections .

Case Study: Efficacy Against T. congolense

In a study involving mice infected with T. congolense, compounds structurally related to this compound exhibited curative effects at doses as low as 10 mg/kg when administered daily for four days .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments indicate that similar compounds have low genotoxicity and acceptable safety margins in preliminary tests .

Table 2: Toxicity Assessment

Test TypeResult
Ames Test (Genotoxicity)Negative
Maximum Tolerated DoseTBD

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, and what key reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a tert-butyl carbamate-protected isopropyl group. Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines, as described for analogous pyrrolidine-carbamates .
  • Stereochemical Control : Chiral resolution or asymmetric catalysis may be required to ensure the (S)-configuration. For example, Ludwig and Lehr (2004) reported tert-butyl ester synthesis using Pd-catalyzed coupling under inert conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
    • Critical Parameters : Reaction temperature (often 0–25°C), anhydrous solvents, and Boc-deprotection timing to avoid side reactions .

Q. How is this compound characterized analytically, and what spectroscopic data are critical for confirming its structure?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm tert-butyl protons (δ ~1.4 ppm) and pyrrolidine backbone signals. Chiral centers may split peaks due to diastereotopicity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C14_{14}H26_{26}N2_2O3_3: 278.20 g/mol) .
  • Chiral HPLC : To confirm enantiomeric purity using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon/nitrogen) in airtight containers to prevent hydrolysis of the tert-butyl ester .
  • Stability : Avoid prolonged exposure to moisture, acids, or bases. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve enantiomeric excess (ee) and scalability?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis steps .
  • Flow Chemistry : Continuous flow systems may enhance reproducibility and scalability for Boc protection/deprotection steps .
  • DoE (Design of Experiments) : Use factorial designs to evaluate variables (e.g., solvent polarity, catalyst loading) impacting ee and yield .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting point) for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments using standardized protocols (e.g., USP methods for melting point determination).
  • Alternative Techniques : Use differential scanning calorimetry (DSC) for melting point validation and dynamic light scattering (DLS) for solubility profiling .
  • Literature Cross-Validation : Compare data from peer-reviewed journals (e.g., Ludwig and Lehr, 2004) over vendor catalogs, which often lack rigorous validation .

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in target binding assays?

  • Methodological Answer :

  • Docking Studies : Perform molecular docking with enantiopure forms to predict binding affinities to receptors (e.g., dopamine transporters) .
  • Comparative Bioassays : Test (S)- and (R)-enantiomers in vitro (e.g., radiolabeled ligand displacement assays) to quantify stereospecific interactions .

Q. What are the challenges in formulating this compound for in vivo studies, and how can stability issues be mitigated?

  • Methodological Answer :

  • Vehicle Selection : Use PEG-400 or cyclodextrin-based vehicles to enhance aqueous solubility while avoiding ester hydrolysis .
  • Pharmacokinetic Profiling : Monitor plasma stability via LC-MS/MS to identify metabolites and adjust dosing regimens .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :

  • Root-Cause Analysis : Compare reaction parameters (e.g., catalyst purity, solvent grade) from conflicting studies. For example, Widmer (1983) reported higher yields using freshly distilled THF vs. commercial grades .
  • Quality Control : Implement in-process analytics (e.g., TLC monitoring) to identify side products early .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Respiratory protection (N95 masks) is advised if powder aerosols form .
  • Waste Disposal : Neutralize acidic/basic waste streams before disposal to prevent tert-butyl ester decomposition .

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